4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
Overview
Description
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Scientific Research Applications
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly those involving overactive tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, primarily targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the signaling pathways that these receptors mediate. This disruption can lead to decreased cell proliferation, cell growth, and angiogenesis, which are critical processes for tumor growth and metastasis .
Pharmacokinetics
The compound is orally administered, suggesting that it has good bioavailability
Result of Action
The inhibition of the targeted receptors by this compound leads to a decrease in cell proliferation and angiogenesis. This can result in the slowing or stopping of tumor growth and the prevention of metastasis .
Biochemical Analysis
Biochemical Properties
4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell proliferation and survival. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, 4-fluoro-2-methyl-1H-indole. This is achieved through a series of reactions including halogenation and methylation.
Coupling Reaction: The indole derivative is then coupled with 6-methoxyquinazolin-7-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, solvent recycling and waste minimization strategies are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy) methyl) cyclopropanamine: Another tyrosine kinase inhibitor with similar structural features.
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline: A compound with similar biological activity but different substituents.
Uniqueness
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which confers distinct biological activity and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-76-9 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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